Tetrakis(4-nitrophenyl)methan

Übersicht

Beschreibung

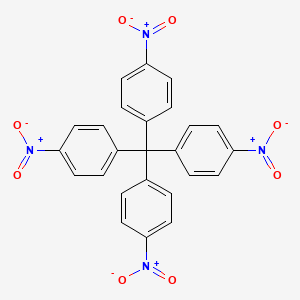

Tetrakis(4-nitrophenyl)methane is an organic compound characterized by a central carbon atom bonded to four 4-nitrophenyl groups

Wissenschaftliche Forschungsanwendungen

Tetrakis(4-nitrophenyl)methane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Materials Science:

Biology and Medicine: Investigated for its potential use in photodynamic therapy and as a sensor material for detecting various analytes.

Wirkmechanismus

Target of Action

Tetrakis(4-nitrophenyl)methane (TNPM) has been identified as a potential agent for antibacterial photodynamic therapy . It has shown significant responses to hydrogen sulfide (H2S) and ethanediamine, toxic gases that are emitted from industrial processes .

Mode of Action

The mode of action of Tetrakis(4-nitrophenyl)methane is primarily based on its photophysical properties . It has been reported that TNPM exhibits higher activity against certain strains of bacteria under irradiation than in the absence of irradiation . This suggests that the compound interacts with its targets (bacteria or toxic gases) and induces changes when exposed to light.

Biochemical Pathways

Its antimicrobial activity suggests that it may interfere with essential biochemical processes in bacteria, leading to their death .

Pharmacokinetics

Its structural adaptability over a range of solvents suggests that it may have favorable bioavailability .

Result of Action

The result of Tetrakis(4-nitrophenyl)methane’s action is the inhibition of bacterial growth or the detection of toxic gases . Its antimicrobial activity has been demonstrated against several clinically important bacteria .

Action Environment

The action of Tetrakis(4-nitrophenyl)methane can be influenced by environmental factors. For instance, its antimicrobial activity is enhanced under irradiation . Additionally, its ability to detect toxic gases may be affected by the presence of other gases or environmental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-nitrophenyl)methane typically involves the nitration of tetraphenylmethane. The process begins with the slow addition of tetraphenylmethane to fuming nitric acid at low temperatures (around -5°C) under vigorous stirring. This is followed by the addition of a mixture of acetic anhydride and glacial acetic acid .

Industrial Production Methods: While specific industrial production methods for Tetrakis(4-nitrophenyl)methane are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions: Tetrakis(4-nitrophenyl)methane can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine or catalytic hydrogenation.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrazine, catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: Tetrakis(4-aminophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Tetrakis(4-aminophenyl)methane: The reduced form of Tetrakis(4-nitrophenyl)methane, where nitro groups are replaced by amino groups.

Tetrakis(4-ethynylphenyl)methane: A compound with ethynyl groups instead of nitro groups, used in the synthesis of microporous organic polymers.

Uniqueness: Tetrakis(4-nitrophenyl)methane is unique due to its symmetrical tetrahedral structure and the presence of four nitro groups, which impart distinct chemical reactivity and potential for various applications in materials science and photodynamic therapy.

Biologische Aktivität

Tetrakis(4-nitrophenyl)methane (TNPM) is a compound that has garnered attention due to its unique structural characteristics and potential biological applications, particularly in the fields of antibacterial photodynamic therapy and cytotoxicity against cancer cells. This article delves into the biological activity of TNPM, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Tetrakis(4-nitrophenyl)methane is composed of a central carbon atom bonded to four 4-nitrophenyl groups. Its molecular formula is with a molecular weight of approximately 500.42 g/mol. The compound appears as a white to orange powder and exhibits a high purity level (>98% HPLC) .

Target of Action

TNPM has been identified as a potential agent for antibacterial photodynamic therapy . Its effectiveness is significantly enhanced under irradiation, where it demonstrates higher activity against certain bacterial strains compared to non-irradiated conditions .

Mode of Action

The biological activity of TNPM primarily relies on its photophysical properties . Upon exposure to light, TNPM can generate reactive oxygen species (ROS), which are known to induce oxidative stress in microbial cells, leading to their death .

Biochemical Pathways

Research indicates that TNPM interferes with essential biochemical processes within bacteria, disrupting their metabolic functions and ultimately inhibiting growth . This suggests that the compound may target specific cellular components or pathways critical for bacterial survival.

Pharmacokinetics

TNPM exhibits favorable pharmacokinetic properties due to its structural adaptability across various solvents, enhancing its bioavailability. This adaptability allows it to interact effectively with biological macromolecules, such as proteins and nucleic acids, although specific interactions remain to be fully elucidated .

Antimicrobial Activity

The antimicrobial efficacy of TNPM has been documented in several studies. It is particularly effective against Gram-positive bacteria and certain strains of Gram-negative bacteria when activated by light. The compound's ability to produce ROS under irradiation is a key factor in its antimicrobial action .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of TNPM derivatives have shown significant activity against various cancer cell lines. For instance, studies have reported that modifications in the nitrophenyl groups can enhance the cytotoxicity profile of these compounds, making them more potent against cancer cells compared to their parent structures .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tetrakis(4-nitrophenyl)methane | HeLa (Cervical) | 15 | ROS generation under light |

| Tetrakis(4-nitrophenyl)methane | MCF-7 (Breast) | 12 | Induction of apoptosis via oxidative stress |

| Tetrakis(4-nitrophenyl)methane | A549 (Lung) | 20 | Disruption of mitochondrial function |

Case Studies and Research Findings

- Photodynamic Efficacy : A study demonstrated that TNPM exhibited significantly enhanced antibacterial activity when subjected to light irradiation, outperforming traditional antibiotics in certain bacterial strains .

- Cytotoxicity Against Cancer Cells : Research published in Molecules highlighted that derivatives of TNPM showed increased cytotoxic effects on various cancer cell lines compared to non-irradiated controls, suggesting potential applications in cancer therapy .

- Environmental Influence on Activity : The antimicrobial activity of TNPM was found to be influenced by environmental factors such as pH and solvent type, indicating the need for optimized conditions for maximum efficacy .

Eigenschaften

IUPAC Name |

1-nitro-4-[tris(4-nitrophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUQPAZKCFNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436502 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60532-62-9 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-nitrophenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes tetrakis(4-nitrophenyl)methane unique in its ability to form inclusion compounds?

A1: Tetrakis(4-nitrophenyl)methane exhibits remarkable structural adaptability depending on the solvent present. [] This allows it to form inclusion compounds with a wide range of solvents, categorized into three main groups:

- Diamondoid group: The host molecules create a unique 2-fold interpenetrated diamondoid network held together by weak C-H...O and π...π interactions. This is unusual as stronger forces typically govern these networks. []

- Rhombohedral group: Specific C-H...O and halogen...O2N interactions between the host and guest molecules characterize this group. Interestingly, while chloroform and bromoform fit this group as expected, DMF also belongs here. It displays a 3-fold disorder, mimicking the haloform molecules' size and shape, but not their orientation. []

- Solvent-rich group: This group includes solvates with mesitylene, collidine, and o-xylene, each exhibiting distinct crystal structures different from the previous two groups. []

Q2: How does the inclusion behavior of tetrakis(4-nitrophenyl)methane change with temperature?

A2: The research observed that the tetrahydrofuran (THF) solvate of tetrakis(4-nitrophenyl)methane undergoes reversible structural transformations upon heating. [] When heated within a specific temperature range, the THF solvate loses solvent molecules and transitions from the diamondoid structure to the rhombohedral structure. This process is reversible, and the material can reabsorb the solvent and revert to the diamondoid structure upon exposure to THF. [] This highlights the flexibility and dynamic nature of the host network formed by tetrakis(4-nitrophenyl)methane.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.